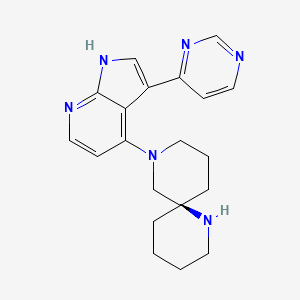

(R)-BDP9066

Description

Properties

Molecular Formula |

C20H24N6 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane |

InChI |

InChI=1S/C20H24N6/c1-2-8-25-20(6-1)7-3-11-26(13-20)17-5-10-22-19-18(17)15(12-23-19)16-4-9-21-14-24-16/h4-5,9-10,12,14,25H,1-3,6-8,11,13H2,(H,22,23)/t20-/m1/s1 |

InChI Key |

UELSMLDRSQFVHG-HXUWFJFHSA-N |

Isomeric SMILES |

C1CCN[C@]2(C1)CCCN(C2)C3=C4C(=CNC4=NC=C3)C5=NC=NC=C5 |

Canonical SMILES |

C1CCNC2(C1)CCCN(C2)C3=C4C(=CNC4=NC=C3)C5=NC=NC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

(R)-BDP9066: A Technical Guide to its Mechanism of Action in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BDP9066 is a potent and highly selective small-molecule inhibitor of the Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinases (MRCK).[1][2] These serine/threonine kinases, primarily MRCKα and MRCKβ, are key regulators of the actin-myosin cytoskeleton, acting downstream of the small GTPase Cdc42.[1][2] In numerous cancer types, dysregulation of MRCK signaling is implicated in promoting cell motility, invasion, and proliferation, making it a compelling target for therapeutic intervention.[1][3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer, detailing its effects on cellular signaling, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function.

Core Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of MRCKα and MRCKβ.[1][2] This inhibition prevents the phosphorylation of downstream MRCK substrates, leading to a cascade of cellular events that collectively impair cancer cell progression. The primary mechanism involves the disruption of actin-myosin contractility, which is essential for cell shape changes, movement, and invasion.[1][2]

Signaling Pathway

The canonical signaling pathway inhibited by this compound begins with the activation of the small GTPase Cdc42. Activated Cdc42 binds to and activates MRCK, which in turn phosphorylates several key substrates to promote cytoskeletal reorganization and contractility. This compound acts as a competitive inhibitor at the ATP-binding site of MRCK, preventing these downstream phosphorylation events.

Caption: this compound inhibits MRCK, blocking downstream signaling to pMLC.

Quantitative Data

The efficacy and selectivity of this compound have been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibition

| Kinase Target | This compound IC₅₀ (nM) | Notes |

| MRCKα | 1.3 | Data from Unbekandt et al., 2018 |

| MRCKβ | 0.7 | Data from Unbekandt et al., 2018 |

| ROCK1 | >1000 | >100-fold selectivity over ROCK kinases.[2] |

| ROCK2 | >1000 | >100-fold selectivity over ROCK kinases.[2] |

Table 2: Cellular Activity

| Cell Line | Assay | This compound EC₅₀ (µM) |

| Hematological Cancers (mean) | Cell Viability | ~1 |

| Squamous Cell Carcinoma (SCC12) | Invasion | ~0.4 |

Table 3: In Vivo Pharmacokinetics (Mouse Model)

| Administration | Tissue | Mean Concentration |

| Topical (25 µg) | Skin | 26 µM[2] |

| Topical (25 µg) | Blood | 0.04 µM[2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.

-

Reagents : Recombinant MRCKα, MRCKβ, ROCK1, and ROCK2 kinases; fluorescently labeled peptide substrate; ATP; assay buffer; this compound serial dilutions.

-

Procedure :

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the kinase, peptide substrate, and this compound dilution to the assay buffer.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and measure the fluorescence to determine the extent of peptide phosphorylation.

-

Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and survival of cancer cell lines.

-

Reagents : Cancer cell lines; complete culture medium; this compound serial dilutions; CellTiter-Glo® luminescent cell viability assay reagent.

-

Procedure :

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Add the CellTiter-Glo® reagent to each well and incubate for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate EC₅₀ values by normalizing the data to vehicle-treated controls.

-

Western Blotting for Phosphorylated Substrates

This technique is used to measure the inhibition of MRCK activity within cells by quantifying the phosphorylation of its downstream substrates, such as Myosin Light Chain 2 (MLC2) and MRCKα autophosphorylation at Ser1003.

-

Reagents : Cell lysis buffer; protease and phosphatase inhibitors; primary antibodies (anti-pMLC, anti-pMRCKα S1003, anti-total MLC, anti-total MRCKα, anti-GAPDH); HRP-conjugated secondary antibodies; ECL substrate.

-

Procedure :

-

Culture cancer cells and treat with this compound at various concentrations for a specified time (e.g., 2 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein and a loading control.

-

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Discovery of Potent and Selective MRCK Inhibitors with Therapeutic Effect on Skin Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-BDP9066 and its Target: The MRCK Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BDP9066 is the less active enantiomer of BDP9066, a potent and highly selective inhibitor of the Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinases (MRCK), specifically MRCKα and MRCKβ.[1] These serine/threonine kinases are crucial downstream effectors of the Rho GTPase Cdc42 and play a significant role in regulating the actin-myosin cytoskeleton.[2][3] This regulation is pivotal in various cellular processes, including cell motility, morphology, and invasion.[3] Dysregulation of the MRCK signaling pathway has been implicated in the progression of several cancers, particularly in promoting cancer cell invasion and metastasis, making MRCK an attractive therapeutic target.[3][4][5] BDP9066 has demonstrated therapeutic potential in preclinical models of skin cancer by reducing substrate phosphorylation and consequently inhibiting tumor growth.[6][7][8]

This technical guide provides a comprehensive overview of this compound, its primary target MRCK, and the experimental methodologies used for its characterization.

The Target: Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinases (MRCK)

MRCKα and MRCKβ are members of the AGC family of kinases and share significant homology with the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[9] However, MRCK kinases are specifically activated by Cdc42 and Rac1, distinguishing their signaling pathway from the RhoA-ROCK pathway.[2][5]

The primary function of MRCK is to regulate actomyosin contractility. This is achieved through the phosphorylation of several key substrates:

-

Myosin Light Chain 2 (MLC2): Direct phosphorylation of MLC2 promotes the interaction of myosin with actin, leading to increased contractility.[10]

-

Myosin Phosphatase Target Subunit 1 (MYPT1): Phosphorylation of MYPT1 inhibits the activity of myosin light chain phosphatase, thereby indirectly increasing the levels of phosphorylated MLC2.[10][11]

-

LIM domain kinases (LIMK): MRCK can phosphorylate and activate LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[12] This leads to the stabilization of actin filaments.[13]

Through the modulation of these substrates, MRCK plays a central role in cellular processes that require cytoskeletal rearrangements, such as cell migration and invasion.[3]

Quantitative Data

The inhibitory activity of BDP9066 has been quantified in various assays. The following tables summarize the key data points.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| BDP9066 | MRCKβ | In vitro kinase assay | 64 | [6] |

| Compound | Target | Ki (nM) | Reference |

| BDP9066 | MRCKα | 0.0136 | [6] |

| BDP9066 | MRCKβ | 0.0233 | [6] |

| BDP9066 | ROCK1 | 18.4 | |

| BDP9066 | ROCK2 | 5.38 |

Experimental Protocols

Synthesis and Chiral Separation of this compound

A detailed, step-by-step synthesis and chiral separation protocol for this compound is not publicly available in the reviewed literature. The chemical name of BDP9066 is (6S)-8-[3-(4-pyrimidinyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane. The general synthesis of pyrrolo[2,3-b]pyridine derivatives often involves multi-step reactions. Chiral separation of diastereomeric mixtures of diazaspiro[5.5]undecane derivatives can be achieved using chiral High-Performance Liquid Chromatography (HPLC).

In Vitro Kinase Assay

This protocol outlines the general procedure for determining the in vitro inhibitory activity of BDP9066 against MRCK kinases.

Materials:

-

Recombinant MRCKα or MRCKβ enzyme

-

Myelin Basic Protein (MBP) or other suitable substrate

-

ATP (1 µM)

-

BDP9066

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1% BSA)

-

³²P-γ-ATP or ADP-Glo™ Kinase Assay (Promega)

-

96-well plates

-

Plate reader or scintillation counter

Procedure:

-

Prepare serial dilutions of BDP9066 in kinase assay buffer.

-

In a 96-well plate, add the recombinant MRCK enzyme, the substrate (MBP), and the diluted BDP9066.

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of ³²P-γ-ATP if using radiography).

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA or SDS-containing buffer).

-

Quantify the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured using a plate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay: Myosin Light Chain 2 (MLC2) Phosphorylation

This assay measures the ability of BDP9066 to inhibit MRCK activity within a cellular context.

Materials:

-

SCC12 or other suitable cancer cell line

-

BDP9066

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-MLC2 (Ser19), anti-total-MLC2, and a suitable loading control (e.g., anti-GAPDH)

-

Secondary antibodies conjugated to HRP

-

Western blot equipment and reagents

Procedure:

-

Seed SCC12 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of BDP9066 for a specified time (e.g., 1-2 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-MLC2, total MLC2, and the loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-MLC2 signal to the total MLC2 and loading control signals.

Cell Motility/Invasion Assay (Transwell Assay)

This protocol assesses the effect of BDP9066 on the migratory and invasive potential of cancer cells.

Materials:

-

SCC12 cells

-

Transwell inserts (8 µm pore size)

-

Matrigel (for invasion assay)

-

Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

-

BDP9066

-

Crystal violet staining solution

Procedure:

-

For the invasion assay, coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, this step is omitted.

-

Resuspend SCC12 cells in serum-free medium containing different concentrations of BDP9066.

-

Seed the cells into the upper chamber of the transwell inserts.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

-

Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify cell migration/invasion.

In Vivo Model: DMBA/TPA-Induced Skin Carcinogenesis in Mice

This model is used to evaluate the in vivo efficacy of topically administered BDP9066.

Materials:

-

FVB mice

-

7,12-Dimethylbenz[a]anthracene (DMBA)

-

12-O-Tetradecanoylphorbol-13-acetate (TPA)

-

BDP9066 (25 µg)

-

Vehicle (80% v/v DMSO in water)

Procedure:

-

Initiate skin tumors by a single topical application of DMBA to the shaved backs of the mice.

-

Promote tumor development by repeated topical applications of TPA (e.g., twice weekly).

-

Once papillomas have developed, topically apply BDP9066 or the vehicle to the tumors on a regular schedule (e.g., daily or several times a week).

-

Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for phospho-MRCKα S1003).

Signaling Pathway and Experimental Workflows

Caption: Cdc42-MRCK signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the in vitro kinase inhibition assay.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. The actin-myosin regulatory MRCK kinases: regulation, biological functions and associations with human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Myotonic dystrophy kinase-related Cdc42-binding kinases (MRCK), the ROCK-like effectors of Cdc42 and Rac1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

(R)-BDP9066: A Technical Guide to a Myotonic Dystrophy-Related Cdc42-Binding Kinase (MRCK) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of (R)-BDP9066, a selective inhibitor of Myotonic Dystrophy-Related Cdc42-Binding Kinase (MRCK). This document also includes comparative data with its more active stereoisomer, (S)-BDP9066 (also known as BDP9066), and detailed experimental protocols for its evaluation.

Chemical Structure and Properties

This compound is a stereoisomer of the potent MRCK inhibitor, BDP9066. The chirality at the spirocyclic center significantly influences its biological activity, with the (R)-isomer demonstrating lower potency compared to the (S)-isomer.

Chemical Structure

Caption: 2D Chemical Structure of this compound.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound and its (S)-isomer, BDP9066.

| Property | This compound | BDP9066 ((S)-isomer) | Reference |

| IUPAC Name | (6R)-8-[3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane | (6S)-8-[3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane | [1] |

| CAS Number | 2284549-25-1 | 2226507-04-4 | [1][2] |

| Molecular Formula | C₂₀H₂₄N₆ | C₂₀H₂₄N₆ | [1][2] |

| Molecular Weight | 348.45 g/mol | 348.4 g/mol | [1][2] |

| SMILES | N(CCC1)(C2=C3C(NC=C3C4=NC=NC=C4)=NC=C2)C[C@]51CCCCN5 | C12=C(N3CCC[C@@]4(CCCCN4)C3)C=CNC1=NC=C2C5=NC=NC=C5 | [2][3] |

| Solubility | DMSO | Acetonitrile: Slightly soluble (0.1-1 mg/ml), DMSO: Sparingly soluble (1-10 mg/ml), Water: Slightly soluble (0.1-1 mg/ml) | [1] |

Biological Activity and Mechanism of Action

This compound is an inhibitor of the myotonic dystrophy kinase-related Cdc42-binding kinases (MRCKs), specifically MRCKα and MRCKβ.[2] These serine/threonine kinases are key regulators of the actin-myosin cytoskeleton and are involved in processes such as cell migration, morphology, and invasion.[4] The (S)-isomer, BDP9066, is a potent and selective inhibitor of MRCKα and MRCKβ, with significantly higher activity than the (R)-isomer.[2]

In Vitro Kinase Inhibition

The following table summarizes the in vitro kinase inhibition data for BDP9066. While specific quantitative data for this compound is limited, it is consistently reported to have lower activity.

| Target Kinase | BDP9066 ((S)-isomer) Kᵢ (nM) | Selectivity | Reference |

| MRCKα | 0.0136 | >100-fold vs ROCK1/2 | [1] |

| MRCKβ | 0.0233 | >100-fold vs ROCK1/2 | [1] |

| ROCK1 | 18.4 | - | [1] |

| ROCK2 | 5.38 | - | [1] |

Cellular Activity

BDP9066 has demonstrated antiproliferative activity in a wide range of cancer cell lines.[1] It inhibits the phosphorylation of myosin light-chain 2 (MLC2) in squamous cell carcinoma cells (SCC-12) with an EC₅₀ of 64 nM, leading to a reduction in cell motility and invasion.[1]

Signaling Pathway

MRCKs are downstream effectors of the Rho GTPase, Cdc42. Upon activation by Cdc42, MRCKs phosphorylate several substrates that regulate the actin-myosin cytoskeleton, leading to increased contractility and cell motility. Inhibition of MRCK by BDP9066 blocks these downstream effects.

Caption: MRCK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are representative protocols for the evaluation of MRCK inhibitors like BDP9066.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

-

Reagents and Materials:

-

Recombinant human MRCKα or MRCKβ enzyme

-

Fluorescently labeled peptide substrate

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (this compound) serially diluted in DMSO

-

384-well microplate

-

Microplate reader

-

-

Procedure:

-

Add assay buffer to all wells of the microplate.

-

Add the test compound at various concentrations to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the kinase to all wells except the negative control.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Read the fluorescence on a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell Viability Assay (SCC-12 Cells)

This protocol measures the effect of a compound on the viability of a cancer cell line.

-

Reagents and Materials:

-

SCC-12 squamous cell carcinoma cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound) serially diluted in DMSO

-

96-well cell culture plate

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

-

-

Procedure:

-

Seed SCC-12 cells into a 96-well plate at a density of 5,000 cells/well and incubate overnight.

-

Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).

-

Incubate for 72 hours.

-

Allow the plate to equilibrate to room temperature.

-

Add the cell viability reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent viability for each concentration relative to the vehicle control and determine the EC₅₀ value.

-

In Vivo Two-Stage Skin Carcinogenesis Model

This protocol outlines an in vivo model to assess the therapeutic efficacy of a topical MRCK inhibitor.

Caption: Experimental Workflow for the In Vivo Two-Stage Skin Carcinogenesis Model.

-

Animals: Female FVB/N mice, 6-8 weeks old.

-

Initiation: On day 1, a single topical application of 7,12-dimethylbenz[a]anthracene (DMBA) in acetone is applied to the shaved dorsal skin of the mice.

-

Promotion and Treatment:

-

Starting on day 8, mice are treated topically with phorbol 12-myristate 13-acetate (TPA) in acetone three times a week to promote tumor development.

-

Concurrently, mice are treated topically with either the vehicle control (e.g., DMSO) or BDP9066 five times a week.

-

-

Monitoring:

-

Tumor incidence and multiplicity are recorded weekly.

-

Tumor volume is measured using calipers.

-

Animal body weight and general health are monitored regularly.

-

-

Endpoint and Analysis:

-

At the end of the study (e.g., 20 weeks), mice are euthanized.

-

Skin and tumor tissues are collected for histological analysis (H&E staining) and immunohistochemical analysis of biomarkers such as phosphorylated MRCK.

-

Conclusion

This compound is a valuable research tool for studying the biological functions of MRCK kinases. While it is less potent than its (S)-stereoisomer, its activity as an MRCK inhibitor makes it a useful negative control or a starting point for the development of other kinase inhibitors. The provided protocols offer a framework for the further investigation of this compound and other potential MRCK-targeting compounds in both in vitro and in vivo settings.

References

- 1. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The actin-myosin regulatory MRCK kinases: regulation, biological functions and associations with human cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MRCK Inhibition in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinases (MRCKs) are a family of serine/threonine kinases that play a pivotal role in regulating the actin-myosin cytoskeleton. As downstream effectors of the Rho GTPases Cdc42 and Rac1, MRCKs are central to a signaling cascade that governs fundamental cellular processes including cell migration, invasion, adhesion, and morphology.[1][2] The MRCK family consists of three isoforms—MRCKα, MRCKβ, and MRCKγ—which, despite structural similarities to the well-studied Rho-associated coiled-coil containing kinases (ROCKs), possess distinct regulatory mechanisms and non-overlapping functions in cellular signaling.[1][2] This technical guide provides an in-depth exploration of the role of MRCK in cell signaling, with a particular focus on the implications of its inhibition for basic research and therapeutic development.

MRCK Signaling Pathways

MRCKs are activated following the binding of GTP-loaded Cdc42 or Rac1 to their C-terminal CRIB (Cdc42/Rac interactive binding) domain.[3] This activation initiates a cascade of phosphorylation events that ultimately lead to increased actin-myosin contractility. The primary mechanisms through which MRCK exerts its effects are:

-

Direct Phosphorylation of Myosin Light Chain 2 (MLC2): MRCK can directly phosphorylate MLC2 on Ser19, a key event that activates myosin II ATPase activity and promotes stress fiber formation and contractility.[4] Notably, MRCK typically monophosphorylates MLC2 at Ser19, whereas ROCK can diphosphorylate both Thr18 and Ser19.[4]

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): MRCK phosphorylates the myosin phosphatase target subunit 1 (MYPT1), which is a regulatory subunit of MLCP.[2][4] This phosphorylation inhibits the phosphatase activity of MLCP, leading to a net increase in the phosphorylation status of MLC2 and enhanced cytoskeletal tension.[2][4]

-

Regulation of Actin Dynamics via LIM Kinase (LIMK): MRCK can phosphorylate and activate LIM kinases (LIMK1 and LIMK2).[3][5] Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments.[3]

-

Phosphorylation of Other Cytoskeletal Proteins: MRCK has been shown to phosphorylate other proteins involved in linking the actin cytoskeleton to the plasma membrane, such as moesin.[2]

These signaling events collectively contribute to the regulation of cellular architecture and motility. The distinct subcellular localization of MRCK, often concentrated at the cell periphery and leading edge, allows for spatially precise control over cytoskeletal dynamics, which is crucial for processes like directional cell migration.[1][2]

Role of MRCK in Focal Adhesion Dynamics

Focal adhesions are complex protein structures that link the extracellular matrix (ECM) to the intracellular actin cytoskeleton, playing a critical role in cell adhesion, migration, and mechanosensing. The dynamic assembly and disassembly (turnover) of focal adhesions are essential for cell motility. While the role of Focal Adhesion Kinase (FAK) and Src in regulating these dynamics is well-established, emerging evidence suggests that MRCK also contributes to this process.

MRCK's influence on actin-myosin contractility is directly linked to the forces exerted on focal adhesions. By increasing cytoskeletal tension through MLC2 phosphorylation, MRCK can modulate the maturation and stability of these adhesive structures. While FAK is known to suppress Rho activity to promote focal adhesion turnover, the interplay between MRCK and FAK signaling pathways in this context is an active area of research. It is hypothesized that the spatially distinct activities of MRCK and ROCK, with MRCK often localized at the leading edge, allow for fine-tuned regulation of adhesion dynamics during directional migration.

MRCK and Transcriptional Regulation

While the primary role of MRCK is considered to be the direct regulation of the cytoskeleton, there is growing interest in its potential influence on gene transcription. The link between cytoskeletal dynamics and gene expression is increasingly recognized, with mechanotransduction pathways converting physical cues into biochemical signals that can reach the nucleus. Although direct evidence of MRCK phosphorylating transcription factors is limited, its impact on the cytoskeleton can indirectly influence their activity. For instance, changes in cell shape and cytoskeletal tension can affect the nuclear translocation of transcriptional regulators such as YAP/TAZ. Further research is needed to elucidate the specific transcription factors and gene expression programs that may be regulated by MRCK signaling.

MRCK Inhibition in Research and Drug Development

The development of small molecule inhibitors has been instrumental in dissecting the functions of MRCK and validating it as a potential therapeutic target, particularly in oncology. Elevated MRCK expression has been observed in various cancers, where it is thought to contribute to tumor progression, invasion, and metastasis.[1]

Quantitative Data on MRCK Inhibitors

A number of small molecule inhibitors targeting MRCK have been developed, ranging from non-selective compounds to highly potent and selective agents. The table below summarizes key quantitative data for some of the most well-characterized MRCK inhibitors.

| Inhibitor | Target(s) | IC50 / Ki | Cell-Based Potency | Selectivity | Reference(s) |

| Chelerythrine | PKC, MRCKα | IC50: 1.77 µM (MRCKα) | Alters F-actin organization and inhibits cell migration. | Non-selective | [1] |

| BDP5290 | MRCKα, MRCKβ | Ki: 10 nM (MRCKα), 4 nM (MRCKβ) | Reduces MLC phosphorylation, cell motility, and tumor cell invasion. | Selective for MRCK over ROCK. | [6] |

| BDP9066 | MRCKα, MRCKβ | Ki: 0.0136 nM (MRCKα), 0.0233 nM (MRCKβ) | IC50: 64 nM for MRCKβ in SCC12 cells. Reduces tumor growth in mouse models. | >27-fold selective for MRCK over a panel of 115 kinases. | [6][7][8] |

| DJ4 | ROCK, MRCK | IC50: ~10 nM (MRCKα), ~100 nM (MRCKβ), 5 nM (ROCK1), 50 nM (ROCK2) for p-MYPT1 inhibition. | Blocks stress fiber formation, migration, and invasion of multiple cancer cell lines. | Dual inhibitor of ROCK and MRCK. |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for studying the effects of MRCK inhibition. Below are methodologies for key experiments commonly used in this field of research.

In Vitro MRCK Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of MRCK in a cell-free system. Due to the high homology between MRCK and ROCK kinase domains, protocols for ROCK kinase assays can be adapted for MRCK.

Materials:

-

Recombinant active MRCK protein

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 1 mM DTT)

-

Substrate (e.g., recombinant MYPT1 or a synthetic peptide substrate)

-

ATP (radiolabeled [γ-32P]ATP or unlabeled ATP for non-radioactive detection methods)

-

Test compounds (MRCK inhibitors)

-

96-well plates

-

Phosphocellulose paper or other method for separating phosphorylated substrate

-

Scintillation counter or appropriate detection instrument

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant MRCK protein, and the substrate.

-

Add the test compound at various concentrations to the reaction mixture and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

-

Quantify the amount of phosphorylated substrate. For radioactive assays, this involves washing the phosphocellulose paper to remove unincorporated [γ-32P]ATP and measuring the remaining radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Western Blot for Phosphorylated Myosin Light Chain (p-MLC)

This technique is used to assess the effect of MRCK inhibition on the phosphorylation of its downstream target, MLC2, in a cellular context.

Materials:

-

Cell culture reagents

-

MRCK inhibitor

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-MLC (Ser19) and anti-total MLC)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture cells to the desired confluency and treat with the MRCK inhibitor or vehicle control for the desired time.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-MLC overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total MLC, or run a parallel gel and blot for total MLC.

Immunofluorescence for F-actin Staining

This method allows for the visualization of changes in the actin cytoskeleton organization and cell morphology following MRCK inhibition.

Materials:

-

Cells cultured on coverslips

-

MRCK inhibitor

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and allow them to adhere.

-

Treat the cells with the MRCK inhibitor or vehicle control.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.

-

Wash with PBS and block with 1% BSA for 30 minutes.

-

Incubate the cells with fluorescently-labeled phalloidin (to stain F-actin) and a nuclear counterstain like DAPI for 20-60 minutes at room temperature, protected from light.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope and capture images.

Transwell Cell Migration and Invasion Assay

These assays are used to quantify the effect of MRCK inhibition on the migratory and invasive capacity of cells.

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size)

-

24-well plates

-

Cell culture medium with and without serum (or other chemoattractants)

-

MRCK inhibitor

-

For invasion assays: Matrigel or a similar basement membrane extract

-

Cotton swabs

-

Fixative (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

For Invasion Assay: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Starve the cells in serum-free medium for several hours.

-

Resuspend the starved cells in serum-free medium containing the MRCK inhibitor or vehicle control.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate the plate for a period that allows for cell migration/invasion (e.g., 12-48 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fix the cells that have migrated to the lower surface of the membrane with methanol.

-

Stain the migrated cells with crystal violet.

-

Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view using a microscope.

Logical Relationships and Therapeutic Implications

The inhibition of MRCK presents a compelling strategy for therapeutic intervention, particularly in diseases characterized by aberrant cell motility, such as cancer metastasis. The logical framework for the therapeutic potential of MRCK inhibitors is based on the following relationships:

-

MRCK Activity and Cell Motility: There is a direct correlation between MRCK activity and the ability of cells to migrate and invade. Increased MRCK signaling enhances actin-myosin contractility, which is a driving force for these processes.

-

Inhibition of MRCK and Reduced Motility: By blocking the catalytic activity of MRCK, small molecule inhibitors prevent the phosphorylation of key downstream targets like MLC2 and MYPT1. This leads to a reduction in cytoskeletal tension and a subsequent decrease in cell migration and invasion.

-

MRCK Inhibition and Cancer Progression: In the context of cancer, the inhibition of MRCK has been shown to reduce tumor cell invasion in preclinical models.[6] This suggests that MRCK inhibitors could be effective in preventing or treating metastasis.

-

Combined Inhibition of MRCK and ROCK: Due to their complementary roles in regulating the cytoskeleton, the simultaneous inhibition of both MRCK and ROCK has been shown to have a more profound effect on blocking cancer cell invasion than inhibiting either kinase alone.[2] This highlights the potential for combination therapies.

Conclusion

MRCKs are critical regulators of cell signaling pathways that control the actin-myosin cytoskeleton. Their role in fundamental cellular processes, particularly cell migration and invasion, has positioned them as attractive targets for therapeutic development, especially in the context of cancer. The advent of potent and selective small molecule inhibitors has provided invaluable tools to probe the biological functions of MRCK and has demonstrated promising anti-tumor effects in preclinical studies. This technical guide has provided a comprehensive overview of MRCK signaling, the effects of its inhibition, and detailed methodologies for its study. Continued research into the intricacies of MRCK signaling, including its roles in focal adhesion dynamics and gene transcription, will undoubtedly uncover new avenues for therapeutic intervention and a deeper understanding of cellular mechanics.

References

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. The actin-myosin regulatory MRCK kinases: regulation, biological functions and associations with human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Myotonic dystrophy kinase-related Cdc42-binding kinases (MRCK), the ROCK-like effectors of Cdc42 and Rac1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MRCK: a master regulator of tissue remodeling or another ‘ROCK’ in the epithelial block? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. researchgate.net [researchgate.net]

- 8. Focal adhesion kinase modulates tension signaling to control actin and focal adhesion dynamics - PMC [pmc.ncbi.nlm.nih.gov]

(R)-BDP9066: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-BDP9066 is a potent and selective small-molecule inhibitor of Myotonic Dystrophy-related Cdc42-binding kinases (MRCK). Developed as a chemical probe to investigate the biological functions of MRCK, it has demonstrated significant therapeutic potential in preclinical models of cancer, particularly skin cancer. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, including key quantitative data and detailed experimental protocols for its evaluation.

Introduction

Myotonic Dystrophy-related Cdc42-binding kinases (MRCKα and MRCKβ) are serine/threonine kinases that act downstream of the Rho GTPase Cdc42.[1][2] They play a crucial role in regulating the actin-myosin cytoskeleton, which is fundamental for cellular processes such as motility, morphology, and invasion.[1][2] Dysregulation of MRCK signaling has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention. The development of potent and selective inhibitors is essential to dissect the specific roles of MRCK in normal physiology and disease. This compound emerged from a drug discovery program aimed at identifying such inhibitors.[3]

Discovery of this compound

This compound was identified through a focused drug discovery effort starting from a 7-azaindole-3-carbonitrile fragment hit.[3] A structure-guided medicinal chemistry approach led to the optimization of potency and selectivity against the closely related ROCK kinases.[3] This effort resulted in the identification of BDP8900 and its enantiomer this compound as highly potent and selective MRCK inhibitors.

While the specific synthesis route for this compound was intended for a subsequent manuscript and is not detailed in the primary publication, the discovery process highlights a successful fragment-based and structure-guided drug design strategy.[3]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of MRCKα and MRCKβ. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of downstream substrates.[3] The primary signaling pathway affected by this compound is the Cdc42-MRCK pathway, which regulates actomyosin contractility.

Signaling Pathway Diagram

References

(R)-BDP9066: A Technical Guide to its High Selectivity for MRCK Over ROCK Kinases

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity profile of (R)-BDP9066, a potent and highly selective inhibitor of Myotonic Dystrophy Protein Kinase (MRCK). The document is intended for researchers, scientists, and drug development professionals working in oncology and related fields where the modulation of the actin-myosin cytoskeleton is a key therapeutic strategy. This compound has emerged as a critical chemical biology tool to dissect the distinct roles of MRCK and the closely related Rho-associated coiled-coil containing protein kinases (ROCK), which are both involved in regulating cellular morphology, motility, and invasion.[1][2]

Executive Summary

This compound is an azaindole compound that has demonstrated significant therapeutic effects in preclinical models of skin cancer.[1][3] A key attribute of this inhibitor is its remarkable selectivity for MRCK over a wide range of other kinases, most notably the highly homologous ROCK kinases. In vitro studies have shown that this compound is over 100 times more selective for MRCKβ compared to ROCK1 or ROCK2.[1] This high degree of selectivity allows for the precise targeting of MRCK-driven pathways, thereby minimizing off-target effects associated with dual MRCK/ROCK inhibition. This guide will detail the quantitative selectivity data, the experimental protocols used to determine this selectivity, and the relevant signaling pathways.

Quantitative Selectivity Data

The inhibitory activity of this compound against MRCK and ROCK kinases has been quantified through in vitro kinase assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for MRCKα, MRCKβ, ROCK1, and ROCK2.

| Kinase | This compound IC50 (nM) | Fold Selectivity vs. MRCKβ |

| MRCKα | 1.3 | - |

| MRCKβ | 1.2 | 1 |

| ROCK1 | >1000 | >833 |

| ROCK2 | >1000 | >833 |

Data extracted from dose-response curves presented in Unbekandt M, et al. Cancer Res. 2018.[3][4]

Further kinase profiling of this compound at a concentration of 1 µM against a panel of 115 kinases revealed its marked selectivity, with only a few other kinases showing significant inhibition.[4][5] This broad-spectrum analysis underscores the specific nature of this compound as an MRCK inhibitor.

Signaling Pathways

MRCK and ROCK are key downstream effectors of the Rho family of small GTPases, playing crucial, yet distinct, roles in regulating the actin-myosin cytoskeleton. The following diagram illustrates their respective signaling pathways and the point of inhibition by this compound.

Caption: MRCK and ROCK signaling pathways.

Experimental Protocols

The selectivity of this compound was determined using in vitro kinase inhibition assays. The following is a detailed description of the methodology.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 values of this compound for MRCKα, MRCKβ, ROCK1, and ROCK2.

Materials:

-

Recombinant human MRCKα, MRCKβ, ROCK1, and ROCK2 kinases.

-

Fluorescently labeled peptide substrate (e.g., FAM-S6-ribosomal protein-derived peptide).

-

Adenosine triphosphate (ATP).

-

This compound.

-

Assay buffer (e.g., 20 mmol/L Tris buffer, pH 7.4-7.5, containing MgCl2, DTT, and a detergent like Tween 20 or Triton X-100).

-

IMAP binding reagent for fluorescence polarization detection.

Procedure:

-

Recombinant kinases (8–12 nmol/L) were incubated with varying concentrations of this compound.

-

The kinase reaction was initiated by the addition of a mixture of the peptide substrate (100 nmol/L) and ATP (1 µmol/L).

-

The reaction was allowed to proceed at room temperature for 60 minutes.

-

The reaction was stopped by the addition of the IMAP binding reagent.

-

After a 30-minute incubation to allow the binding reagent to bind to the phosphorylated peptide, the fluorescence polarization was measured using a plate reader.

-

The percentage of inhibition was calculated relative to a no-inhibitor control (0% inhibition) and a no-enzyme control (100% inhibition).

-

IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.

The following diagram outlines the experimental workflow for the in vitro kinase inhibition assay.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

(R)-BDP9066: A Technical Guide on its Therapeutic Potential in Skin Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BDP9066 is a potent and selective small-molecule inhibitor of the Myotonic Dystrophy-Related Cdc42-binding Kinases (MRCK), specifically MRCKα and MRCKβ.[1][2] These kinases are crucial regulators of the actin-myosin cytoskeleton, playing a significant role in cell morphology, motility, and invasion—processes that are often dysregulated in cancer.[1][3] The development of highly selective MRCK inhibitors like this compound has provided valuable tools to investigate the therapeutic potential of targeting this pathway in oncology.[1] Preclinical evidence strongly suggests that MRCK inhibition, particularly with this compound, represents a promising therapeutic strategy for skin cancer, specifically squamous cell carcinoma (SCC).[1][3][4]

Mechanism of Action

This compound exerts its anticancer effects by selectively inhibiting the kinase activity of MRCKα and MRCKβ.[1][2] This inhibition prevents the phosphorylation of downstream substrates, most notably Myosin Light Chain 2 (MLC2), which is a key event in promoting actin-myosin contractility.[1][2] By blocking this process, this compound disrupts the organization and dynamics of the actin-myosin cytoskeleton.[1][3] This disruption manifests as changes in cancer cell morphology, and a reduction in their motility and invasive capabilities.[1][2][4]

A key pharmacodynamic biomarker for assessing the on-target activity of this compound is the autophosphorylation of MRCKα at the S1003 site.[1][4][5] Inhibition of this autophosphorylation serves as a reliable indicator of target engagement both in vitro and in vivo.[1][2]

Signaling Pathway

The signaling cascade initiated by the activation of Cdc42 and culminating in actin-myosin contractility is regulated by MRCK. This compound directly intervenes in this pathway by inhibiting MRCK activity.

Caption: MRCK signaling pathway and the inhibitory action of this compound.

Preclinical Data in Skin Cancer

The therapeutic potential of this compound in skin cancer has been demonstrated in preclinical studies, particularly in models of squamous cell carcinoma (SCC).

In Vitro Activity

This compound is a potent inhibitor of MRCKα and MRCKβ, with high selectivity over the related ROCK kinases.[2]

| Kinase | IC50 (nM) |

| MRCKα | 1.9 |

| MRCKβ | 1.0 |

| ROCK1 | >10,000 |

| ROCK2 | 2,100 |

| Data from Unbekandt M, et al. Cancer Res. 2018. |

In cellular assays, this compound effectively inhibited the phosphorylation of MLC2 and the autophosphorylation of MRCKα at S1003 in SCC12 squamous cell carcinoma cells.[2] This on-target activity translated into functional effects, with this compound significantly impairing the motility and invasive properties of SCC12 cells.[2][3]

In Vivo Efficacy in a Skin Cancer Model

The in vivo therapeutic effect of this compound was evaluated in a two-stage chemical carcinogenesis model of murine SCC.[1][5]

| Parameter | Vehicle Control | This compound (25 µg, topical) |

| Mean Papilloma Growth | - | Significantly reduced |

| Mean Drug Concentration (Skin) | N/A | 26 µM |

| Mean Drug Concentration (Blood) | N/A | 0.04 µM |

| Epidermal MRCKα pS1003 Staining | High | Significantly reduced |

| Data from Unbekandt M, et al. Cancer Res. 2018. |

Topical application of this compound led to a significant reduction in papilloma growth.[1][4] Pharmacokinetic analysis revealed that topical administration achieved high concentrations of the drug in the skin with minimal systemic exposure, highlighting a favorable safety profile for topical application.[2] Furthermore, immunohistochemical analysis of the treated tumors confirmed on-target activity, as evidenced by a marked reduction in MRCKα S1003 autophosphorylation.[1][2]

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the therapeutic potential of this compound.

Kinase Inhibition Assays

-

Objective: To determine the potency and selectivity of this compound against MRCK and other kinases.

-

Methodology: In vitro kinase activity was measured using a fluorescence-based assay. Recombinant kinase domains of MRCKα, MRCKβ, ROCK1, and ROCK2 were incubated with a peptide substrate and ATP. The rate of substrate phosphorylation was monitored in the presence of varying concentrations of this compound. IC50 values were calculated from dose-response curves.

Cell-Based Assays

-

Objective: To assess the effect of this compound on MRCK signaling and cancer cell function.

-

Cell Lines: SCC12 (squamous cell carcinoma) and HEK293 cells expressing FLAG-tagged MRCKα were used.[2]

-

Western Blotting: Cells were treated with this compound for a specified duration. Cell lysates were then subjected to SDS-PAGE and transferred to membranes. Phosphorylation of MRCKα (pS1003) and MLC2 was detected using phospho-specific antibodies.

-

Motility and Invasion Assays:

-

Motility: SCC12 cell motility was assessed using a wound-healing (scratch) assay. The rate of wound closure was measured over time in the presence or absence of this compound.

-

Invasion: The invasive capacity of SCC12 cells was measured using Boyden chamber assays with Matrigel-coated inserts. The number of cells that invaded through the Matrigel was quantified after treatment with this compound.

-

In Vivo Two-Stage Chemical Carcinogenesis Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of topical this compound.

-

Animal Model: FVB mice were used.

-

Procedure:

-

Initiation: A single topical application of the carcinogen 7,12-dimethylbenz(a)anthracene (DMBA) was applied to the dorsal skin of the mice.

-

Promotion: Starting one week after initiation, the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) was applied topically three times a week to promote papilloma development.

-

Treatment: Mice were treated topically with either vehicle control or this compound alongside the TPA applications.

-

Endpoint: Papilloma growth was monitored and measured over the course of the experiment. At the end of the study, skin tumors were collected for pharmacokinetic and immunohistochemical analysis.

-

Experimental Workflow

The preclinical evaluation of this compound followed a logical progression from in vitro characterization to in vivo efficacy studies.

Caption: Preclinical evaluation workflow for this compound in skin cancer.

Therapeutic Potential and Future Directions

The preclinical data for this compound provide a strong rationale for the clinical development of MRCK inhibitors for the treatment of skin cancer, particularly squamous cell carcinoma.[1][5] The potent and selective nature of this compound, combined with its favorable pharmacokinetic profile for topical delivery, makes it an attractive candidate for further investigation.[2]

Future research should focus on:

-

Clinical Trials: As of now, MRCK inhibitors have not yet reached clinical trials for skin cancer.[6] Phase I clinical trials would be necessary to establish the safety, tolerability, and recommended dose of topical this compound in human subjects.

-

Combination Therapies: Investigating the potential synergistic effects of this compound with other established skin cancer therapies, such as chemotherapy, targeted therapy (e.g., BRAF/MEK inhibitors for melanoma), or immunotherapy.[7][8][9][10]

-

Biomarker Development: Further validation of MRCKα S1003 autophosphorylation as a predictive biomarker to identify patients who are most likely to respond to MRCK inhibition.

Conclusion

This compound is a first-in-class selective MRCK inhibitor that has demonstrated significant therapeutic potential in preclinical models of skin cancer. By targeting the actin-myosin cytoskeleton, this compound effectively reduces cancer cell motility and invasion, leading to the inhibition of tumor growth. The robust preclinical data, coupled with a clear mechanism of action and a validated pharmacodynamic biomarker, strongly support the continued investigation of this compound and other MRCK inhibitors as a novel therapeutic strategy for skin malignancies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Potent and Selective MRCK Inhibitors with Therapeutic Effect on Skin Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Understanding Signaling Cascades in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multiple Molecular Pathways in Melanomagenesis: Characterization of Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modelling of Protein Kinase Signaling Pathways in Melanoma and Other Cancers [mdpi.com]

- 10. fightingmelanoma.com [fightingmelanoma.com]

(R)-BDP9066: A Deep Dive into its Effects on the Actin-Myosin Cytoskeleton

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-BDP9066 is a potent and highly selective small molecule inhibitor of the myotonic dystrophy-related Cdc42-binding kinases (MRCK), specifically MRCKα and MRCKβ. These kinases are crucial regulators of the actin-yosin cytoskeleton, playing a significant role in cell morphology, motility, and invasion. By selectively targeting MRCK over the related Rho-associated coiled-coil kinases (ROCK), this compound provides a refined tool for dissecting the specific roles of the Cdc42-MRCK signaling axis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for studying its effects, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The actin-myosin cytoskeleton is a dynamic network of protein filaments that governs a multitude of cellular processes, including cell shape, adhesion, migration, and division. Dysregulation of this network is a hallmark of various pathological conditions, notably cancer, where it contributes to tumor progression and metastasis. Key signaling pathways, such as the Rho GTPase pathways, are central to the regulation of actin-myosin contractility. Within this framework, the Cdc42-MRCK and RhoA-ROCK signaling cascades represent two parallel pathways that converge on the phosphorylation of Myosin Light Chain 2 (MLC2), a critical event for initiating myosin II motor activity and subsequent cellular contraction.

This compound has emerged as a powerful pharmacological tool to investigate the specific contributions of the MRCK pathway. Its high selectivity allows for the decoupling of MRCK-mediated events from those regulated by ROCK, providing clearer insights into the distinct functions of these two kinase families.

Mechanism of Action

This compound exerts its effects by competitively inhibiting the ATP-binding site of MRCKα and MRCKβ. This inhibition prevents the phosphorylation of downstream MRCK substrates, most notably MLC2. The phosphorylation of MLC2 on serine 19 and threonine 18 is a prerequisite for the activation of myosin II ATPase activity, which in turn drives the sliding of actin filaments and generates contractile force. By blocking MRCK-mediated MLC2 phosphorylation, this compound effectively reduces actin-myosin contractility, leading to observable changes in cellular phenotype, including altered cell morphology and reduced motility and invasion.[1][2]

The signaling pathway can be visualized as follows:

Quantitative Data

The potency and selectivity of this compound have been characterized in various in vitro and cellular assays. The following tables summarize key quantitative data.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase | Ki (nM) | Reference |

| MRCKα | 0.0136 | [3] |

| MRCKβ | 0.0233 | [3] |

| ROCK1 | 18.4 | [4] |

| ROCK2 | 5.38 | [4] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | EC50 / IC50 (nM) | Reference |

| SCC-12 | MLC2 Phosphorylation Inhibition | 64 | [4] |

| MDA-MB-231 (MRCKβ induced) | MLC2 Phosphorylation Inhibition | >100-fold selective for MRCKβ over ROCK1/2 | [5] |

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

A broad screening of over 750 human cancer cell lines demonstrated that this compound exhibits anti-proliferative effects, with the greatest activity observed in hematological cancer cells.[5][6] EC50 values for many of these cell lines are less than 10 µM.[4] For detailed EC50 values across the full cell line panel, refer to the supplementary materials of Unbekandt et al., 2018.[5]

Experimental Protocols

To facilitate the study of this compound's effects on the actin-myosin cytoskeleton, this section provides detailed protocols for key experimental assays.

Immunofluorescence Staining of the Actin Cytoskeleton

This protocol allows for the visualization of changes in actin filament organization and cell morphology upon treatment with this compound.

Materials:

-

Cells of interest

-

Glass coverslips

-

This compound

-

Vehicle control (e.g., DMSO)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS

-

Fluorescently-conjugated phalloidin (e.g., Alexa Fluor™ 488 Phalloidin)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

Procedure:

-

Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency.

-

Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for the appropriate duration.

-

Fixation: Gently wash the cells with PBS and then fix with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Blocking: Wash the cells three times with PBS and then block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.

-

Staining: Incubate the cells with fluorescently-conjugated phalloidin (diluted in 1% BSA/PBS according to the manufacturer's instructions) for 20-30 minutes at room temperature in the dark. A counterstain for the nucleus, such as DAPI, can be included at this step.

-

Washing: Wash the cells three times with PBS.

-

Mounting: Carefully mount the coverslips onto glass slides using a mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope.

Western Blotting for Phosphorylated Myosin Light Chain 2 (pMLC2)

This protocol is used to quantify the levels of MLC2 phosphorylation in response to this compound treatment.

Materials:

-

Cultured and treated cells

-

RIPA buffer (or similar lysis buffer)

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit (or equivalent)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Tris-Buffered Saline with Tween 20 (TBST)

-

5% BSA in TBST

-

Primary antibodies: anti-phospho-MLC2 (Ser19/Thr18), anti-total MLC2, and an antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the pMLC2 signal to total MLC2 and the loading control.

Cell Motility (Scratch) Assay

This assay measures the effect of this compound on collective cell migration.

Materials:

-

Cells that form a monolayer

-

Multi-well plates

-

This compound

-

Vehicle control

-

Sterile pipette tips (e.g., p200)

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.

-

Creating the Scratch: Once the monolayer is confluent, use a sterile pipette tip to create a straight "scratch" across the center of the well.

-

Washing: Gently wash the well with PBS to remove detached cells and debris.

-

Treatment: Add fresh culture medium containing the desired concentrations of this compound or vehicle control.

-

Imaging: Immediately capture images of the scratch at time 0. Continue to capture images at regular intervals (e.g., every 4-8 hours) until the scratch in the control wells is nearly closed.

-

Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure for each condition.

Transwell Invasion Assay

This assay assesses the impact of this compound on the invasive capacity of cells through an extracellular matrix.

Materials:

-

Transwell inserts (with appropriate pore size)

-

Matrigel (or other extracellular matrix components)

-

Serum-free culture medium

-

Culture medium with a chemoattractant (e.g., 10% FBS)

-

This compound

-

Vehicle control

-

Cotton swabs

-

Methanol (for fixation)

-

Crystal violet stain

Procedure:

-

Coating Inserts: Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Cell Preparation: Culture cells to sub-confluency and then serum-starve them for several hours.

-

Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing this compound or vehicle control and seed them into the upper chamber of the coated inserts.

-

Chemoattractant: Add culture medium containing a chemoattractant to the lower chamber.

-

Incubation: Incubate the plate for a period that allows for cell invasion (typically 24-48 hours).

-

Removal of Non-invading Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-invading cells and the Matrigel layer.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and then stain them with crystal violet.

-

Imaging and Quantification: After washing and drying, image the stained cells on the underside of the membrane. Count the number of invaded cells in several random fields of view to quantify invasion.

Conclusion

This compound is a valuable research tool for elucidating the specific roles of the Cdc42-MRCK signaling pathway in regulating the actin-myosin cytoskeleton. Its high potency and selectivity make it superior to less specific inhibitors for dissecting the intricate mechanisms of cell motility and invasion. The experimental protocols provided in this guide offer a robust framework for investigating the cellular and molecular effects of this compound, contributing to a deeper understanding of cytoskeletal dynamics in both normal physiology and disease states. This knowledge is critical for the development of novel therapeutic strategies targeting diseases characterized by aberrant cell migration, such as cancer.

References

- 1. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. clyte.tech [clyte.tech]

- 5. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Potent and Selective MRCK Inhibitors with Therapeutic Effect on Skin Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: (R)-BDP9066 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

(R)-BDP9066 is a potent and highly selective inhibitor of the myotonic dystrophy-related Cdc42-binding kinases (MRCK), MRCKα and MRCKβ. [1][2] These kinases play a crucial role in regulating the actin-myosin cytoskeleton and are implicated in cancer cell motility and invasion.[2][3] This document provides detailed protocols for an in vitro kinase assay to evaluate the inhibitory activity of this compound and similar compounds against MRCK and other kinases.

Data Presentation

The inhibitory activity of this compound has been quantified against several kinases, demonstrating its high selectivity for MRCKα and MRCKβ. The following tables summarize the key in vitro inhibition data.

Table 1: In Vitro Inhibitory Activity of this compound against Target Kinases

| Kinase Target | Parameter | Value (nM) | Notes |

| MRCKα | Ki | 0.0136 | In-house determination |

| MRCKβ | Ki | 0.0233 | In-house determination |

| MRCKβ | IC50 | 64 | In SCC12 cells |

Data sourced from MedchemExpress.[1][4]

Table 2: Kinase Selectivity Profile of this compound

| Kinase | Fold Selectivity vs. MRCKβ | Reference |

| ROCK1 | >100x | [2][3] |

| ROCK2 | >100x | [2][3] |

This compound demonstrates over 100-fold greater selectivity for MRCKβ compared to ROCK1 and ROCK2, which are closely related kinases.[2][3]

Signaling Pathway

The MRCK kinases are downstream effectors of the Rho GTPase, Cdc42. They regulate cellular processes such as cytoskeletal organization and cell motility through the phosphorylation of substrates like the myosin light chain (MLC).[2][5] Inhibition of MRCK by this compound blocks this phosphorylation cascade.

References

Application Notes and Protocols for (R)-BDP9066 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-BDP9066 is a potent and highly selective inhibitor of the myotonic dystrophy-related Cdc42-binding kinases (MRCK) α and β.[1][2] MRCK kinases are crucial regulators of the actin-myosin cytoskeleton and are implicated in cancer cell morphology, motility, and invasion.[1][2][3] this compound exerts its effects by inhibiting the phosphorylation of MRCK substrates, leading to downstream modulation of cellular processes. These application notes provide a summary of effective concentrations and detailed protocols for the use of this compound in cell culture experiments.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits MRCKα and MRCKβ, which act downstream of the Rho GTPase Cdc42. This inhibition disrupts the normal regulation of the actin-myosin cytoskeleton. A key downstream effector of MRCK is Myosin Light Chain 2 (MLC2), whose phosphorylation is inhibited by this compound.[1][4] This leads to changes in cell morphology, reduced cell motility, and decreased invasion.[1][3] Some studies suggest a potential link between MRCK inhibition by this compound and the regulation of the YAP/TAZ signaling pathway, particularly in sensitive cell lines.[5]

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound can vary depending on the cell line and the specific assay being performed. The following tables summarize key quantitative data from published studies.

Table 1: IC50 and EC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Assay Type | IC50/EC50 | Reference |

| SCC12 | MLC2 Phosphorylation | EC50 = 64 nM | [4] |

| Hematologic Cancer Cell Lines | Anti-proliferative | Most sensitive among 750+ cell lines | [1][6][7] |

| High-Grade Serous Ovarian Cancer (HGSOC) cell lines (7 out of 9) | Cell Viability | >50% reduction at 1 µM |

Table 2: Experiment-Specific Effective Concentrations of this compound

| Cell Line | Experiment | Effective Concentration | Observed Effect | Reference |

| HEK293 (expressing FLAG-tagged MRCKα) | Western Blot | 1 µM | Blocked pS1003 immunoreactivity | [1][2] |

| SK-N-SH and SK-N-AS (DIORA1 knockdown) | Invasion Assay | 0.1 µM | Restored invasive capacity to control levels | [5] |

| SCC12 | Cell Viability | Up to 0.5 µM | No significant toxicity | [4] |

| SCC12 | Cell Viability | 1 µM | 25% decrease in viability | [4] |

| SCC12 | Cell Migration | 0.4 µM | Inhibition of cell migration | [8] |

| MDA-MB-231 and SCC12 | Morphology and Cytoskeleton Organization | Not specified | Altered morphology and cytoskeleton |

Experimental Protocols

Here are detailed protocols for key experiments to assess the efficacy of this compound in cell culture.

Cell Viability Assay (Using CellTiter-Glo®)

This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay.

Objective: To determine the effect of this compound on cell viability by quantifying ATP levels.

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

96-well opaque-walled plates suitable for luminescence readings

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium at 2X the final desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

CellTiter-Glo® Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.

-

Add 100 µL of CellTiter-Glo® reagent directly to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the results as a dose-response curve and determine the IC50 value.

-

Cell Migration and Invasion Assay (Boyden Chamber)